1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride, also known as 1-(morpholine-4-sulfonyl)piperidin-3-amine, is a sulfonamide compound that incorporates both morpholine and piperidine moieties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. The chemical formula for this compound is , with a molecular weight of approximately 285.79 g/mol .
This compound can be classified under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. The morpholine and piperidine rings contribute to its biological activity and solubility properties. It is often studied for its role in drug design and development, particularly in targeting various biological pathways .
The synthesis of 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride typically involves several steps:
The synthesis may involve multiple purification steps, including recrystallization or chromatography, to isolate the desired product with high purity .
The molecular structure of 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride features a piperidine ring linked to a morpholine moiety via a sulfonyl group. The structural representation can be summarized as follows:
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N.Cl
The compound appears as a white powder at room temperature and is typically stored under controlled conditions to maintain stability .
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride participates in various chemical reactions typical of amines and sulfonamides:
These reactions are fundamental in medicinal chemistry for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride largely depends on its biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways. For instance, it has been investigated for its potential role in inhibiting bacterial growth or modulating immune responses.
The detailed mechanism often involves binding to active sites on target proteins, leading to inhibition or modulation of their activity, which can result in therapeutic effects against various conditions .
The physical and chemical properties of 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride has several potential applications in scientific research and pharmaceuticals:
Research continues to explore its efficacy and safety profiles, which will determine its future applications in clinical settings .
The development of sulfonamide-containing heterocycles represents a cornerstone achievement in medicinal chemistry, originating from the discovery of Prontosil's antibacterial properties in the 1930s. Sulfonamides (R-SO₂-NR'R") constitute a privileged pharmacophore due to their versatile hydrogen-bonding capabilities, molecular recognition properties, and tunable electronic characteristics. Their integration into heterocyclic frameworks—such as thiadiazoles, pyrroles, and morpholines—enhances target specificity and modulates pharmacokinetic behavior. Notably, sulfonamide hybrids demonstrate broad bioactivity:
Table 1: Evolution of Sulfonamide Heterocycles in Drug Development
Era | Representative Drug | Therapeutic Area | Structural Feature |
---|---|---|---|
1930s | Prontosil | Antibacterial | Aryl sulfonamide |
1990s | Moclobemide | Antidepressant | Morpholine-amide |
2000s | Aprepitant | Antiemetic | Morpholine sulfonamide |
2010s–Present | TASIN-1 (bipiperidine sulfonamide) | Colorectal cancer | Piperidine-morpholine sulfonamide |
The structural plasticity of sulfonamides enables scaffold hybridization—exemplified by 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride—where synergistic interactions between the sulfonyl bridge, piperidine amine, and morpholine oxygen potentiate target engagement [4] [8].
Piperidine-morpholine hybrids represent a strategic fusion of two pharmacologically significant heterocycles, engineered to optimize target affinity, metabolic stability, and cellular penetration. The piperidine ring contributes:
Meanwhile, the morpholine ring delivers:
Table 2: Physicochemical Properties of 1-(Morpholine-4-sulfonyl)piperidin-3-amine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₂₀ClN₃O₃S | MW = 285.79 g/mol; nitrogen/sulfur enrich metabolism |
Hydrogen Bond Acceptors | 6 | Enhanced solvation and target engagement |
Hydrogen Bond Donors | 1 (NH₂⁺) | Ionic interactions with biological targets |
Calculated LogP (XLogP3) | −1.3 | Optimal for CNS penetration and solubility |
Topological Polar Surface Area | 76.8 Ų | Moderate passive cellular uptake |
This hybrid architecture proves indispensable in targeted cancer therapies. TASIN analogs—arylsulfonamide-bipiperidine scaffolds—leverage the piperidine-morpholine motif to selectively inhibit colorectal cancer cells with truncated APC mutations (DLD-1 IC₅₀ < 1 μM). The sulfonamide linker here serves as a conformational anchor, positioning terminal groups into hydrophobic pockets of cholesterol biosynthesis enzymes like EBP [5]. Similarly, 1-(morpholine-4-sulfonyl)piperidin-3-amine hydrochloride’s secondary amine enables prodrug derivatization or acyl carrier protein conjugation, expanding its utility in kinase inhibitors or antibiotic hybrids [9].
Table 3: Therapeutic Applications of Piperidine-Morpholine Hybrid Scaffolds
Hybrid Scaffold | Biological Target | Therapeutic Application | Reference Compound |
---|---|---|---|
Aryl sulfonamide-bipiperidine | Cholesterol biosynthesis (EBP) | APC-mutant colorectal cancer | TASIN-1 |
Morpholine-piperidine sulfonamide | σ1/σ2 Receptors | Neuropathic pain | MR-309 |
Pyrimidine-morpholine | ALK kinase | Antitubercular/anticancer | Certinib derivatives |
The piperidine-morpholine sulfonamide framework thus exemplifies rational design in overcoming multidrug resistance and achieving genotype-selective cytotoxicity—particularly against malignancies with dysregulated cholesterol metabolism or kinase signaling [5] [9].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: